1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. For this compound, the molecular weight is 474.281. Other specific physical and chemical properties are not provided in the search results .Scientific Research Applications
Synthesis and Molecular Structure
- The synthesis and crystal structure of related compounds, such as 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives, have been extensively studied. These studies include the synthesis process, crystal structures, and molecular interactions, providing a foundation for understanding similar compounds like 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] (Kaynak, Özbey, & Karalı, 2013).
Anticancer Applications
- Several 1H-indole-2,3-dione 3-thiosemicarbazone derivatives have demonstrated selective cytotoxic effects on lymphoid-originated cells, indicating potential use in leukemia treatment. This suggests that compounds like 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] could have similar anticancer applications (Danışman-Kalındemirtaş et al., 2021).
Antibacterial and Antifungal Applications
- Compounds related to 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential use in treating bacterial and fungal infections (Chundawat et al., 2016).
properties
IUPAC Name |
3-[(4-bromophenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrF3N3O/c23-16-8-10-17(11-9-16)27-28-20-18-6-1-2-7-19(18)29(21(20)30)13-14-4-3-5-15(12-14)22(24,25)26/h1-12,30H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAJNBNVTUNQDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=NC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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